molecular formula C22H19F3N2O4 B6546789 N-(2,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946331-45-9

N-(2,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546789
CAS No.: 946331-45-9
M. Wt: 432.4 g/mol
InChI Key: UCPSJAOAOQURIJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F3N2O4 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.12969158 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological properties.

Structural Characteristics

The compound has a molecular formula of C22H19F3N2O4C_{22}H_{19}F_3N_2O_4 and features several functional groups that contribute to its biological activity:

  • Dihydropyridine Core : This structure is commonly associated with calcium channel blockers.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and potentially increasing receptor affinity.
  • Dimethoxy Substituents : These may influence the compound's electronic properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the dihydropyridine scaffold through a condensation reaction.
  • Introduction of the trifluoromethyl and dimethoxy groups via electrophilic aromatic substitution.
  • Finalization of the carboxamide functionality through amide coupling reactions.

Anti-inflammatory Properties

Recent studies suggest that this compound may possess anti-inflammatory and analgesic properties. The trifluoromethyl group is believed to enhance its interaction with inflammatory mediators .

Case Studies and Research Findings

A review of the literature reveals limited direct studies on this specific compound; however, related compounds have shown promising results:

  • In Vitro Studies : Related dihydropyridine derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways . These studies indicate potential for anti-inflammatory action.
  • Molecular Docking Studies : In silico analyses suggest that the trifluoromethyl group can engage in significant interactions with target proteins, potentially enhancing biological activity .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntihypertensiveCalcium channel blockade (hypothetical)
Anti-inflammatoryInhibition of COX and LOX enzymes
AnalgesicPotential modulation of pain pathways

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c1-30-16-8-9-18(19(12-16)31-2)26-20(28)17-7-4-10-27(21(17)29)13-14-5-3-6-15(11-14)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPSJAOAOQURIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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